molecular formula C16H24N2O2S B2560857 N-(adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396566-65-6

N-(adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2560857
CAS No.: 1396566-65-6
M. Wt: 308.44
InChI Key: ZGLFUURBMDFIKA-UHFFFAOYSA-N
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Description

N-(adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound that features an adamantane moiety, a thiazepane ring, and a carboxamide group The adamantane structure is known for its rigidity and stability, which contributes to the compound’s unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the reaction of adamantan-1-amine with a thiazepane derivative under specific conditions. One common method includes the use of adamantan-1-yl nitrates in the presence of sulfuric acid to generate the adamantane carbocation, which then reacts with the thiazepane derivative to form the desired product . The reaction is usually carried out at elevated temperatures (60-70°C) to facilitate the formation of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave irradiation has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The adamantane moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted adamantane derivatives .

Scientific Research Applications

N-(adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. The thiazepane ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide is unique due to the presence of the thiazepane ring, which imparts distinct chemical and biological properties. The combination of the adamantane moiety and the thiazepane ring makes this compound particularly interesting for medicinal chemistry and materials science applications .

Properties

IUPAC Name

N-(1-adamantyl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c19-14-1-2-21-9-13(17-14)15(20)18-16-6-10-3-11(7-16)5-12(4-10)8-16/h10-13H,1-9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLFUURBMDFIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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